Water is an oxygen hydride consisting of an oxygen atom that is covalently bonded to two hydrogen atoms It has a role as an amphiprotic solvent, a member of greenhouse gas, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an oxygen hydride, a mononuclear parent hydride and an inorganic hydroxy compound. It is a conjugate base of an oxonium. It is a conjugate acid of a hydroxide.
Water (chemical formula: H2O) is a transparent fluid which forms the world's streams, lakes, oceans and rain, and is the major constituent of the fluids of organisms. As a chemical compound, a water molecule contains one oxygen and two hydrogen atoms that are connected by covalent bonds. Water is a liquid at standard ambient temperature and pressure, but it often co-exists on Earth with its solid state, ice; and gaseous state, steam (water vapor).
Water is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Water is a natural product found in Maclura pomifera, Euonymus hamiltonianus, and other organisms with data available.
Water is h2O, a clear, colorless, odorless, tasteless liquid that freezes into ice below 0 degrees centigrade and boils above 100 degrees centigrade.
A clear, odorless, tasteless liquid that is essential for most animal and plant life and is an excellent solvent for many substances. The chemical formula is hydrogen oxide (H2O). (McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed)
See also: Sterile water for injection (has subclass); Sterile water for irrigation (has subclass); Purified Water (has subclass) ... View More ...
Hydroxyl radical
CAS No.: 3352-57-6
Cat. No.: VC1653745
Molecular Formula: H2O
Molecular Weight: 18.015 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3352-57-6 |
|---|---|
| Molecular Formula | H2O |
| Molecular Weight | 18.015 g/mol |
| IUPAC Name | oxidane |
| Standard InChI | InChI=1S/H2O/h1H2 |
| Standard InChI Key | XLYOFNOQVPJJNP-UHFFFAOYSA-N |
| SMILES | [OH] |
| Canonical SMILES | O |
| Boiling Point | 212 °F at 760 mmHg 99.974 °C |
| Colorform | Colorless liquid Liquid |
| Melting Point | 32 °F 0 °C |
Introduction
Fundamental Properties
Structure and Basic Characteristics
The hydroxyl radical is a monovalent radical consisting of one hydrogen and one oxygen atom with an unpaired electron that contributes to its extreme reactivity . It is classified as an oxygen hydride, an oxygen radical, and a member of reactive oxygen species . With a molecular weight of 17.007 g/mol, this simple structure belies its profound impact on chemical systems across various environments .
In the troposphere, the hydroxyl radical is often referred to as the "detergent" because it reacts with many pollutants, acting as the first step in their removal . The rate of reaction with the hydroxyl radical frequently determines how long pollutants persist in the atmosphere if they don't undergo photolysis or precipitation removal . For instance, methane, which reacts relatively slowly with hydroxyl radicals, has an average lifetime exceeding 5 years, while many larger hydrocarbons can have lifetimes of less than a few hours .
Thermochemical Properties
The thermochemical properties of the hydroxyl radical have been extensively studied and documented. According to the National Institute of Standards and Technology (NIST), the standard enthalpy of formation (ΔfH° gas) is 38.99 kJ/mol, and the standard entropy (S° gas, 1 bar) is 183.71 J/mol*K .
Table 1: Thermochemical Properties of Hydroxyl Radical
| Property | Value | Units |
|---|---|---|
| Standard enthalpy of formation (ΔfH° gas) | 38.99 | kJ/mol |
| Standard entropy (S° gas, 1 bar) | 183.71 | J/mol*K |
The heat capacity of hydroxyl radical can be calculated using the Shomate equation with parameters that vary depending on the temperature range:
Table 2: Shomate Equation Parameters for Heat Capacity of Hydroxyl Radical
| Parameter | 298 to 1300 K | 1300 to 6000 K |
|---|---|---|
| A | 32.27768 | 28.74701 |
| B | -11.36291 | 4.714489 |
| C | 13.60545 | -0.814725 |
| D | -3.846486 | 0.054748 |
| E | -0.001335 | -2.747829 |
| F | 29.75113 | 26.41439 |
| G | 225.5 | - |
These parameters are used in the Shomate equation where:
Formation and Generation Methods
Natural Formation Mechanisms
In the natural environment, hydroxyl radicals form through various processes. In atmospheric chemistry, they are primarily produced from the decomposition of hydroperoxides or by the reaction of excited atomic oxygen with water .
In natural waters, photochemical reactions represent a significant source of hydroxyl radicals. Two main pathways have been identified: a hydrogen peroxide-dependent pathway where H₂O₂ is formed from dissolved organic matter (DOM), and a hydrogen peroxide-independent pathway whose mechanisms remain less understood . The photo-Fenton reaction, where Fe(II) reacts with hydrogen peroxide to yield hydroxyl radicals and Fe(III), also constitutes an important natural source in aquatic environments .
Laboratory and Industrial Generation
Several methods have been developed for generating hydroxyl radicals in controlled settings:
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UV-Light Dissociation: Photolysis of hydrogen peroxide (H₂O₂) under UV irradiation generates hydroxyl radicals, a process first suggested in 1879 .
-
Fenton Chemistry: This classical approach involves the reaction between hydrogen peroxide and ferrous iron (Fe²⁺) to produce hydroxyl radicals. This method is widely employed in advanced oxidation processes for water treatment .
-
Ferric Ion Catalysis: Research has demonstrated that hydroxyl radicals can be generated by ferric ions without additional redox agents. This process can be considered a special case of the Fenton reaction, where one electron from the hydroxyl group of water is transferred to the ferric ion, forming a divalent iron and a hydroxyl radical .
-
Electrochemical Generation: Hydroxyl radicals can be electrochemically generated on Boron-doped Diamond (BDD) anodes. Once generated, these radicals can non-selectively mineralize organic pollutants to carbon dioxide, water, and organic anions .
Continuous Generation Systems
Recent advances have led to the development of continuous hydroxyl radical generation systems that can achieve the preparation of higher-concentration hydroxyl radicals without using strong acid reagents . In one such system, researchers found that the concentration of hydroxyl radicals first increased with the concentration of sodium dodecyl benzene sulfonate electrolyte solution, graphite dosage, applied current strength, and air flow rate, before eventually decreasing .
The concentration of hydroxyl radicals and time was found to fit a third-order model:
C(- OH) = B₁ × t + B₂ × t² + B₃ × t³ + intercept
Under optimal conditions (sodium dodecyl benzene sulfonate concentration 10.0% w/v, graphite dosage 5.0 g, applied current strength 10 mA, and air flow rate 1.0 L h⁻¹), hydroxyl radical concentrations as high as 7.98 × 10⁻³ mol L⁻¹ have been achieved .
Detection Methods
Analytical Challenges
The detection of hydroxyl radicals presents significant analytical challenges due to their extremely short lifetime and high reactivity. Currently, there is no accurate and effective direct determination method available . The common approach involves capturing hydroxyl radicals with specific agents and then measuring the resulting products .
Principal Detection Techniques
Several methods have been developed for detecting and quantifying hydroxyl radicals:
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High-Performance Liquid Chromatography (HPLC): This technique, sometimes coupled with Coulomb array multi-electrode detector systems (HPLC-ECD), offers convenient measurement with high efficiency and sensitivity. Detection limits can reach 10⁻⁹ to 10⁻¹¹ g .
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Electron Spin Resonance (ESR): This technique directly detects the unpaired electrons in radicals and is particularly valuable for hydroxyl radical detection .
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Laser Fluorescence Spectroscopy: This approach provides high sensitivity for hydroxyl radical detection .
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Chemical Trapping Methods: These involve using specific compounds that react with hydroxyl radicals to form stable products that can be more easily measured .
While these methods offer various advantages, they also present limitations. HPLC methods require expensive equipment and involve complex reaction processes with multiple intermediates. ESR and laser fluorescence spectroscopy, while powerful, also require specialized instrumentation .
Reaction Mechanisms and Kinetics
Reaction Pathways
Hydroxyl radicals can react with diverse compounds through several mechanisms:
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Hydrogen Abstraction: With alkanes and other compounds containing C-H bonds, hydroxyl radicals can abstract hydrogen atoms, forming water and alkyl radicals. For example:
-
OH + RH → H₂O + R-
The resulting alkyl radical typically reacts rapidly with oxygen to form a peroxy radical:
R- + O₂ → RO₂- -
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Addition to Unsaturated Bonds: Hydroxyl radicals can add to carbon-carbon double bonds, forming hydroxyalkyl radicals that undergo further transformations .
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Electron Transfer: For some compounds, particularly inorganic species, hydroxyl radicals can participate in electron transfer reactions .
Kinetic Data
The reaction kinetics of hydroxyl radicals have been extensively studied across various compounds and conditions. These reactions are typically very fast, with second-order rate constants often approaching diffusion-controlled limits in aqueous solutions.
Table 3: Selected Rate Constants for Hydroxyl Radical Reactions
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
|---|---|---|---|
| Methane | 6.40 × 10⁻¹⁵ | 298 | |
| Methane-d₁ | 5.28 × 10⁻¹⁵ | 298 | |
| H₂ | 9.61 × 10⁻¹⁸ T² e⁻¹⁴⁵⁷/ᵀ | 238-1548 | |
| CH₃I | 1.42 × 10⁻¹³ | 298 | |
| CH₃CH₂I | 4.44 × 10⁻¹³ | 298 |
For methane reactions, the temperature dependence follows the expression:
k(methane) = 1.85 × 10⁻²⁰ T²·⁸² e⁻⁹⁸⁷/ᵀ cm³ molecule⁻¹ s⁻¹
Temperature and Pressure Effects
Temperature and pressure significantly influence hydroxyl radical reactions. For instance, in the reaction between hydroxyl radicals and ferrous ions:
-
At temperatures below 150°C, the reaction rate is essentially temperature-independent.
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At temperatures above 150°C, an activation energy of 45.8 ± 3.0 kJ mol⁻¹ is observed .
Environmental Significance
Atmospheric Chemistry
The hydroxyl radical plays a critical role in atmospheric chemistry as the primary oxidant that removes many trace gases from the air. Often called the "detergent" of the troposphere, it reacts with numerous pollutants, representing the first step in their removal process .
The fate of many atmospheric pollutants is determined by their reaction rates with hydroxyl radicals. Compounds with different structures exhibit varying atmospheric lifetimes:
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Methane: >5 years due to relatively slow reaction with hydroxyl radicals
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Chlorofluorocarbons (CFCs): 50+ years
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Larger hydrocarbons: Less than a few hours due to rapid reactions
The hydroxyl radical is especially important in eliminating greenhouse gases like methane and ozone, contributing significantly to climate regulation .
Aquatic Systems
In natural waters, hydroxyl radicals form primarily through photochemical reactions involving dissolved organic matter and through photo-Fenton processes . These radicals participate in the transformation of various organic and inorganic substances due to their strong oxidizing properties .
The presence of hydroxyl radicals in aquatic systems can impact organisms directly by damaging cells and inducing protective responses, such as the excretion of protective slime . Additionally, they contribute to the natural attenuation of contaminants, including pharmaceuticals, pesticides, and industrial chemicals.
Biological Implications
Applications in Environmental Remediation
Advanced Oxidation Processes
Hydroxyl radicals are central to Advanced Oxidation Processes (AOPs), which have emerged as effective technologies for treating recalcitrant pollutants in water and wastewater . These processes leverage the exceptional oxidative capacity of hydroxyl radicals to degrade contaminants that resist conventional treatments.
The main advantages of hydroxyl radical-based AOPs include:
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High efficiency in pollutant degradation
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Potential for complete mineralization of contaminants
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Applicability to a wide range of pollutants
Electrochemical Treatment Systems
Electrochemical generation of hydroxyl radicals, particularly on Boron-doped Diamond (BDD) anodes, has proven effective for treating industrial wastewaters containing complex organics that are biologically inert or toxic to microorganisms . This approach can overcome limitations of biological processes and conventional physicochemical treatments like filtration, coagulation, and flocculation .
Disinfection Applications
Hydroxyl radical-based disinfection technology has demonstrated efficacy in reducing microbial contamination in various settings. A study in dental clinic environments found:
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76.9% reduction in colony-forming units on surfaces
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66.7% reduction in molds and yeasts in circulating air
These findings highlight the potential of hydroxyl radical-based approaches for controlling airborne and surface microbial contamination in healthcare and other sensitive environments.
Current Research Frontiers
Mechanistic Studies
Recent computational studies have provided detailed insights into hydroxyl radical reaction mechanisms. For instance, investigation of NTO (5-nitro-1,2,4-triazol-3-one) degradation revealed a multistep process initiated by hydroxyl radical addition to the carbon atom of a C=N double bond, followed by release of a nitrite radical and subsequent transformations leading to simple inorganic compounds . Such mechanistic understanding is crucial for predicting the environmental fate of various contaminants.
Novel Generation Methods
Research continues to advance hydroxyl radical generation methods. Recent innovations include continuous generation systems that achieve higher concentrations without requiring strong acid reagents and with low energy consumption, utilizing only milliampere-level current . These approaches represent more sustainable and efficient methods for producing hydroxyl radicals for various applications.
Environmental Fate and Transport
Understanding the sources, sinks, and transformations of hydroxyl radicals in environmental compartments remains an active research area. Particular attention is being paid to processes in natural waters and in the atmosphere, including the mechanisms by which irradiated chromophoric dissolved organic matter yields hydroxyl radicals through hydrogen peroxide-independent pathways .
Indoor Air Applications
Considering that people spend significantly more time indoors than outside, the impact of hydroxyl radical reactivity on indoor air quality and human health has emerged as an important research topic . Hydroxyl radical-based technologies show promise for improving indoor air quality by reducing airborne pollutants and pathogens.
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